Benzyl 3-hydroxy-1H-indole-2-carboxylate
Description
Benzyl 3-hydroxy-1H-indole-2-carboxylate is an indole derivative featuring a hydroxy group at the 3-position and a benzyl ester at the 2-position. Indole derivatives are widely studied for their diverse pharmacological and chemical properties, including antimicrobial, anti-inflammatory, and enzyme-inhibitory activities.
Properties
Molecular Formula |
C16H13NO3 |
|---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
benzyl 3-hydroxy-1H-indole-2-carboxylate |
InChI |
InChI=1S/C16H13NO3/c18-15-12-8-4-5-9-13(12)17-14(15)16(19)20-10-11-6-2-1-3-7-11/h1-9,17-18H,10H2 |
InChI Key |
KTPCXLQDYHMQMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(C3=CC=CC=C3N2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-hydroxy-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This method involves the reaction of phenylhydrazine with a carbonyl compound under acidic conditions. For this specific compound, the reaction of benzyl phenylhydrazine with an appropriate carbonyl compound, such as an ester or ketone, in the presence of an acid catalyst like methanesulfonic acid, can yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for further applications .
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-hydroxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of benzyl 3-oxo-1H-indole-2-carboxylate.
Reduction: The carbonyl group in the ester moiety can be reduced to an alcohol, yielding benzyl 3-hydroxy-1H-indole-2-carbinol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products:
Oxidation: Benzyl 3-oxo-1H-indole-2-carboxylate.
Reduction: Benzyl 3-hydroxy-1H-indole-2-carbinol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Benzyl 3-hydroxy-1H-indole-2-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl 3-hydroxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity.
Pathways Involved: It can affect signaling pathways such as the MAPK/ERK pathway, leading to altered cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities with Benzyl 3-hydroxy-1H-indole-2-carboxylate but differ in substituent positions or functional groups:
| Compound Name | Substituents (Position) | Molecular Formula | Key Features |
|---|---|---|---|
| This compound | 3-OH, 2-COOCH₂C₆H₅ | C₁₆H₁₃NO₃ | Polar hydroxy, lipophilic benzyl ester |
| Benzyl 3-formyl-1H-indole-2-carboxylate | 3-CHO, 2-COOCH₂C₆H₅ | C₁₇H₁₃NO₃ | Reactive formyl group at position 3 |
| 5-Benzyloxy-1H-indole-2-carboxylic acid | 5-OCH₂C₆H₅, 2-COOH | C₁₆H₁₃NO₃ | Benzyl ether at position 5, free acid |
| Methyl 1-benzyl-2-ethyl-5-hydroxy-1H-indole-3-carboxylate | 1-CH₂C₆H₅, 2-CH₂CH₃, 5-OH, 3-COOCH₃ | C₁₉H₁₉NO₃ | Multi-substituted (benzyl, ethyl, hydroxy) |
Key Observations:
- Substituent Position : The placement of functional groups (e.g., 3-OH vs. 5-OCH₂C₆H₅) significantly alters electronic and steric properties. For example, the 3-hydroxy group in the target compound may enhance hydrogen-bonding capacity compared to the 5-benzyloxy substituent in 5-Benzyloxy-1H-indole-2-carboxylic acid .
- Functional Group Reactivity :
- The formyl group in Benzyl 3-formyl-1H-indole-2-carboxylate introduces reactivity toward nucleophilic additions (e.g., forming hydrazones or oximes), unlike the hydroxy group in the target compound .
- The free carboxylic acid in 5-Benzyloxy-1H-indole-2-carboxylic acid increases polarity and acidity compared to ester derivatives, impacting solubility and biological interactions .
Physicochemical Properties
- Melting Points: 5-Benzyloxy-1H-indole-2-carboxylic acid (compound 15): 193–195°C . Benzyl 3-formyl-1H-indole-2-carboxylate: No explicit data, but molar mass (279.29 g/mol) suggests higher molecular weight than the hydroxy analog .
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